molecular formula C27H45NO3 B052007 22,26-Epiminocholest-5-ene-3,16,20-triol CAS No. 118985-28-7

22,26-Epiminocholest-5-ene-3,16,20-triol

Cat. No.: B052007
CAS No.: 118985-28-7
M. Wt: 431.7 g/mol
InChI Key: BMGBVZMEIAHUFA-CUAWSUMVSA-N
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Description

Vertaline B is a steroidal alkaloid isolated from the plant Veratrum taliense . It is a relatively new compound with a unique structure, which has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vertaline B involves several steps, starting from basic steroidal precursors.

Industrial Production Methods

Industrial production of Vertaline B is still in its nascent stages. The methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors are some of the techniques employed to scale up the production .

Chemical Reactions Analysis

Types of Reactions

Vertaline B undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated compounds .

Scientific Research Applications

Vertaline B has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study steroidal alkaloid synthesis and reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Vertaline B involves its interaction with specific molecular targets in the body. It binds to certain receptors and enzymes, modulating their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Vertaline B is structurally similar to other steroidal alkaloids such as jervine and stenophylline B .

Uniqueness

What sets Vertaline B apart is its unique configuration and the specific functional groups attached to its steroidal backbone. These structural features contribute to its distinct chemical reactivity and biological activity .

Properties

CAS No.

118985-28-7

Molecular Formula

C27H45NO3

Molecular Weight

431.7 g/mol

IUPAC Name

(3S,8S,9S,10R,13S,14S,16S,17R)-17-[(1R)-1-hydroxy-1-[(5S)-5-methylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol

InChI

InChI=1S/C27H45NO3/c1-16-5-8-23(28-15-16)27(4,31)24-22(30)14-21-19-7-6-17-13-18(29)9-11-25(17,2)20(19)10-12-26(21,24)3/h6,16,18-24,28-31H,5,7-15H2,1-4H3/t16-,18-,19+,20-,21-,22-,23?,24-,25-,26-,27-/m0/s1

InChI Key

BMGBVZMEIAHUFA-CUAWSUMVSA-N

Isomeric SMILES

C[C@H]1CCC(NC1)[C@@](C)([C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)O)O

SMILES

CC1CCC(NC1)C(C)(C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O)O

Canonical SMILES

CC1CCC(NC1)C(C)(C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O)O

Synonyms

22,26-epiminocholest-5-ene-3,16,20-triol
vertaline B

Origin of Product

United States

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